molecular formula C28H44N2O6 B570154 Z-Asp-OtBu DCHA CAS No. 17335-87-4

Z-Asp-OtBu DCHA

Cat. No.: B570154
CAS No.: 17335-87-4
M. Wt: 504.668
InChI Key: SJZMXNJGTZMDRH-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp-OtBu DCHA, also known as this compound, is a useful research compound. Its molecular formula is C28H44N2O6 and its molecular weight is 504.668. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be an aspartic acid derivative , which suggests that it may interact with biological systems in a similar manner to aspartic acid. Aspartic acid is involved in various biological processes, including the synthesis of proteins and certain neurotransmitters.

Biochemical Pathways

Z-Asp-OtBu DCHA, as an aspartic acid derivative, may be involved in several biochemical pathways. Aspartic acid plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is the central metabolic pathway in all aerobic organisms . It’s also involved in the urea cycle, which is the primary method of nitrogen excretion in mammals .

Pharmacokinetics

Aspartic acid is generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body, particularly in muscle tissue. It is metabolized in the liver and excreted in the urine .

Result of Action

As an aspartic acid derivative, it may contribute to protein synthesis and neurotransmitter regulation, potentially influencing cellular function and communication .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZMXNJGTZMDRH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.